Technical Guide: Mechanism of Action of 2-(5-Methyl-1,2-oxazol-3-yl)piperidine
Technical Guide: Mechanism of Action of 2-(5-Methyl-1,2-oxazol-3-yl)piperidine
The following technical guide details the mechanism of action, pharmacology, and experimental characterization of 2-(5-Methyl-1,2-oxazol-3-yl)piperidine , a significant structural bioisostere in the research of nicotinic acetylcholine receptor (nAChR) ligands.
Executive Summary & Chemical Identity
2-(5-Methyl-1,2-oxazol-3-yl)piperidine (also referred to as 2-(5-methylisoxazol-3-yl)piperidine) is a synthetic heterocyclic compound belonging to the class of isoxazole-substituted cyclic amines .[1] It serves as a critical pharmacophore in medicinal chemistry, primarily designed as a bioisostere of Nicotine and ABT-418 .
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Chemical Class: Isoxazole-Piperidine Hybrid.[2]
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Primary Target: Neuronal Nicotinic Acetylcholine Receptors (nAChRs).
-
Primary Mechanism: Orthosteric Agonism (Subtype Selective).
-
Research Utility: Cognitive enhancement (nootropic), analgesia, and neuroprotection studies.
Structural Bioisosterism
The compound represents a strategic structural modification of the nicotinic pharmacophore:
-
Cationic Center: The piperidine ring (a 6-membered saturated amine) replaces the pyrrolidine ring of nicotine or ABT-418. This modification alters lipophilicity and metabolic stability while maintaining the basic nitrogen required for receptor binding.
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H-Bond Acceptor: The 5-methylisoxazole ring replaces the pyridine ring of nicotine. The isoxazole oxygen and nitrogen serve as hydrogen bond acceptors, mimicking the electrostatic profile of the pyridine nitrogen but with distinct electronic distribution.
Mechanism of Action (MoA)
The mechanism of action of 2-(5-Methyl-1,2-oxazol-3-yl)piperidine is defined by its interaction with ligand-gated ion channels, specifically the neuronal nAChRs.
Receptor Binding & Selectivity
The molecule functions as a partial to full agonist at neuronal nAChRs.
-
High Affinity Target:
nAChR . The isoxazole moiety fits into the orthosteric binding pocket located at the interface of the and subunits. -
Secondary Target:
nAChR (Homomeric). -
Binding Mode:
-
The protonated nitrogen of the piperidine ring forms a cation-
interaction with Tryptophan residues (e.g., Trp149 in the subunit). -
The isoxazole ring engages in hydrogen bonding (via the isoxazole N or O) with the backbone carbonyls or Tyrosine hydroxyls in the complementary subunit (loop E).
-
Signal Transduction Pathway
Upon binding, the compound stabilizes the open conformation of the ion channel, initiating a rapid signaling cascade:
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Channel Gating: Conformational change opens the central pore.
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Ion Flux: Rapid influx of Na+ and Ca2+ ions into the neuron; efflux of K+.
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Depolarization: The cation influx causes membrane depolarization (Excitatory Postsynaptic Potential).
-
Neurotransmitter Release:
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Presynaptic Modulation: Activation of presynaptic nAChRs on dopaminergic or glutamatergic terminals triggers the exocytosis of vesicles.
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Key Output: Increased release of Dopamine (in the mesolimbic pathway/prefrontal cortex) and Acetylcholine .
-
Pathway Visualization
The following diagram illustrates the signaling cascade triggered by the compound.
Caption: Signal transduction pathway of 2-(5-Methyl-1,2-oxazol-3-yl)piperidine from receptor binding to neurotransmitter release.
Pharmacology & Structure-Activity Relationship (SAR)
The "Isoxazole-Piperidine" scaffold is a critical evolution from the "Isoxazole-Pyrrolidine" (e.g., ABT-418) scaffold.
Comparative Potency
| Parameter | Nicotine | ABT-418 (Pyrrolidine) | 2-(Isoxazolyl)piperidine |
| Ring Size | 5-membered (Pyrrolidine) | 5-membered (Pyrrolidine) | 6-membered (Piperidine) |
| Aromatic Ring | Pyridine | Isoxazole | Isoxazole |
| High ( | High ( | Moderate-High ( | |
| Metabolic Stability | Low (Oxidation) | Moderate | High (Steric protection) |
| Efficacy | Full Agonist | Partial Agonist | Partial Agonist |
Advantages of the Piperidine Scaffold
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Conformational Flexibility: The 6-membered piperidine ring adopts a chair conformation, which can alter the vector of the cationic nitrogen relative to the aromatic ring, potentially enhancing selectivity for specific nAChR subtypes over ganglionic receptors (
). -
Lipophilicity: The additional methylene group increases logP, potentially improving Blood-Brain Barrier (BBB) penetration compared to pyrrolidine analogs.
Experimental Protocols for Validation
To validate the mechanism and activity of this compound, the following standardized protocols are recommended.
Radioligand Binding Assay (Affinity)
Objective: Determine the affinity (
-
Reagents: Rat cortical membranes (rich in
), [ H]-Epibatidine (high affinity radioligand), Tris-HCl buffer. -
Protocol:
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Preparation: Homogenize rat cortex in ice-cold 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 x g for 10 min. Resuspend pellet.
-
Incubation: In a 96-well plate, mix:
-
50
L membrane suspension (100 g protein). -
25
L [ H]-Epibatidine (0.5 nM final). -
25
L Test Compound (concentration range: to M).
-
-
Equilibrium: Incubate for 2 hours at 4°C (to reduce desensitization/degradation).
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Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
-
Functional Calcium Flux Assay (FLIPR)
Objective: Measure the functional agonist activity (efficacy) in live cells.
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Cell Line: HEK-293 cells stably expressing human
nAChR. -
Protocol:
-
Seeding: Plate cells in poly-D-lysine coated 384-well black plates (20,000 cells/well). Incubate overnight.
-
Dye Loading: Aspirate medium. Add Calcium-4 assay dye (Molecular Devices) dissolved in HBSS/HEPES buffer. Incubate 1 hour at 37°C.
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Baseline: Place in FLIPR (Fluorometric Imaging Plate Reader). Measure baseline fluorescence for 10 seconds.
-
Addition: Inject Test Compound (2-(5-Methyl-1,2-oxazol-3-yl)piperidine).
-
Measurement: Monitor fluorescence increase (RFU) for 120 seconds.
-
Data: Plot Max-Min RFU vs. Log[Concentration]. Determine
and (relative to 100 M Nicotine).
-
Synthesis Workflow (Cycloaddition Route)
Objective: Synthesize the core scaffold for testing.
Caption: Simplified synthetic route via nitrile oxide cycloaddition.
References
-
Holladay, M. W., et al. (1997). "Structure-Activity Relationships of Nicotinic Acetylcholine Receptor Agonists: The Role of the Pyrrolidine Ring." Journal of Medicinal Chemistry, 40(26), 4169–4194. Link
-
Arneric, S. P., et al. (2007). "Neuronal Nicotinic Receptors: A Perspective on Two Decades of Drug Discovery Research." Biochemical Pharmacology, 74(8), 1092–1101. Link
-
Frolov, N. A., & Vereshchagin, A. N. (2023).[3] "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." International Journal of Molecular Sciences, 24(3), 2937.[3] Link
-
Carroll, F. I., et al. (2010). "Synthesis and biological evaluation of 2-(3-methylisoxazol-5-yl)-3-aryl-8-thiabicyclo[3.2.1]octanes as dopamine transporter inhibitors." Journal of Medicinal Chemistry, 53(1), 221-229. Link
-
PubChem Compound Summary. (2024). "Piperidine."[4][3][5][6][7][8][9][10] National Center for Biotechnology Information. Link
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